Cas no 645-65-8 (2-(1H-Imidazol-5-yl)acetic acid)

2-(1H-Imidazol-5-yl)acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-(1H-Imidazol-5-yl)acetic acid
- (1H-Imidazol-4-yl)acetic acid
- (1H-Imidazol-4-yl)-acetic acid
- 1H-Imidazol-4-ylacetic acid hydrochloride
- 4(5)-Imidazoleacetate
- IMIDAZOLE-4-ACETIC ACID
- Imidazolyl-4-acetic acid
- (imidazol-4-yl)acetic acid
- 1H-imidazol-4-ylacetic acid
- 1H-imidazole-4-acetic acid
- 2-(1H-IMidazol-5-yl)acetic acid hydrochloride
- 2-(1H-imidazol-5-yl)ethanoic acid
- 2-(3H-IMIDAZOL-4-YL)ACETIC ACID
- 2-(iMidazol-4-yl)acetic acid
- 4-carboxymethyl-imidazole
- 4-imidazolylacetic acid
- midazole-4-acetic acidI
- TS-01654
- BDBM50026410
- 2-(1H-imidazole-5-yl)acetic acid
- Imidazoleacetic acid (VAN)
- Imidazole acetic acid
- CHEBI:70804
- A835408
- 1H-Imidazol-4-ylacetic acid #
- NCGC00015544-04
- NSC 60104
- MFCD01570463
- Imidazole-4-aceticacid
- CHEMBL784
- NCGC00015544-02
- EN300-99349
- NS00014847
- NCGC00162202-01
- NCGC00015544-05
- HY-113413
- Spectrum_001878
- imidazol-5-ylacetic acid
- NCGC00162202-02
- imidazoleacetic acid
- NCGC00162202-03
- C02835
- NCGC00015544-01
- (1H-Imidazol-4-yl)acetic acid;Imidazole-4-acetic acid;2-(1H-imidazol-5-yl)acetic acid
- CHEBI:16974
- 2-(1H-imidazol-5-yl)aceticacid
- IZC
- PDSP2_000241
- 4-Imidazoleacetate
- BDBM85712
- Imidazole-5-acetic acid
- DTXSID50214751
- AMY39839
- 4-Imidazoleacetic acid
- 2-(1H-imidazol-4-yl)acetic acid
- KBio2_004967
- NSC_96215
- Biomol-NT_000244
- IMAC
- NSC-60104
- NSC60104
- BPBio1_000793
- Lopac0_000609
- C16158
- IGZ30Z24EJ
- NCGC00015544-06
- KBio2_007535
- C2367A7F-EFBF-4ACE-A441-496E7F6B49FD
- Lopac-I-0375
- NCGC00015544-03
- A846463
- 1H-imidazol-5-ylacetic acid
- KBio1_001712
- CAS_645-65-8
- 1h-imidazole-5-acetic acid
- Q27891434
- (3H-imidazol-4-yl)-acetic acid
- BB 0259915
- AKOS015854537
- SDCCGSBI-0050591.P003
- imidazol-4-ylacetic acid
- KBioSS_002404
- CS-0059400
- Imidazole-4-acetate
- SpecPlus_000672
- PDSP1_000242
- DivK1c_006768
- UNII-IGZ30Z24EJ
- AKOS005264531
- SCHEMBL49
- CCG-204698
- KBio2_002399
- 645-65-8
- FT-0660552
- 4(5)-Imidazolylacetic acid
- DB-291764
- acetic acid, 2-(4-imidazolyl)-
- DB-073513
- 2-(3H-imidazol -4-yl )acetic acid
-
- MDL: MFCD01570463
- インチ: 1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)
- InChIKey: PRJKNHOMHKJCEJ-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CC1=CN=CN1
計算された属性
- せいみつぶんしりょう: 126.04298
- どういたいしつりょう: 126.043
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 116
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66A^2
- 疎水性パラメータ計算基準値(XlogP): -0.4
じっけんとくせい
- 密度みつど: 1.426
- ふってん: 447.343 °C at 760 mmHg
- フラッシュポイント: 447.343 °C at 760 mmHg
- PSA: 65.98
- LogP: 0.03680
- FEMA: 3649
2-(1H-Imidazol-5-yl)acetic acid セキュリティ情報
- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.
2-(1H-Imidazol-5-yl)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1139262-0.05g |
2-(1H-imidazol-4-yl)acetic acid |
645-65-8 | 95.0% | 0.05g |
$19.0 | 2025-03-21 | |
abcr | AB288271-100 mg |
(1H-Imidazol-4-yl)-acetic acid, 95%; . |
645-65-8 | 95% | 100MG |
€161.20 | 2022-06-02 | |
Enamine | EN300-99349-10.0g |
2-(1H-imidazol-4-yl)acetic acid |
645-65-8 | 10g |
$208.0 | 2023-06-01 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-YC441-50mg |
2-(1H-Imidazol-5-yl)acetic acid |
645-65-8 | 95+% | 50mg |
248.0CNY | 2021-07-15 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD61795-5g |
2-(1H-Imidazol-5-yl)acetic acid |
645-65-8 | 95% | 5g |
¥2000.0 | 2024-04-18 | |
Alichem | A069004253-25g |
2-(1H-Imidazol-5-yl)acetic acid |
645-65-8 | 95% | 25g |
$561.56 | 2023-09-01 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H915423-5g |
2-(1H-Imidazol-5-yl)acetic acid |
645-65-8 | 95% | 5g |
5,499.00 | 2021-05-17 | |
Enamine | EN300-99349-1.0g |
2-(1H-imidazol-4-yl)acetic acid |
645-65-8 | 1g |
$27.0 | 2023-06-01 | ||
Enamine | EN300-99349-0.25g |
2-(1H-imidazol-4-yl)acetic acid |
645-65-8 | 0.25g |
$19.0 | 2023-06-01 | ||
Enamine | EN300-99349-0.5g |
2-(1H-imidazol-4-yl)acetic acid |
645-65-8 | 0.5g |
$21.0 | 2023-06-01 |
2-(1H-Imidazol-5-yl)acetic acid 関連文献
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
-
6. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
-
7. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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2-(1H-Imidazol-5-yl)acetic acidに関する追加情報
Recent Advances in the Study of 2-(1H-Imidazol-5-yl)acetic Acid (CAS: 645-65-8) in Chemical Biology and Pharmaceutical Research
2-(1H-Imidazol-5-yl)acetic acid (CAS: 645-65-8) is a derivative of imidazole, a heterocyclic compound with significant biological relevance. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules and its role in modulating enzymatic activities. This research brief consolidates the latest findings on this compound, focusing on its chemical properties, biological activities, and applications in drug discovery.
One of the most notable advancements in the study of 2-(1H-Imidazol-5-yl)acetic acid is its application in the development of enzyme inhibitors. Researchers have identified its structural similarity to histidine, which allows it to interact with enzymes that utilize histidine residues in their active sites. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a competitive inhibitor of histidine decarboxylase, an enzyme implicated in allergic responses and gastric acid secretion.
In addition to its inhibitory properties, 2-(1H-Imidazol-5-yl)acetic acid has been explored for its role in metal chelation. Its imidazole ring and carboxylic acid functional group enable it to bind transition metals such as zinc and copper, which are critical cofactors in numerous biological processes. A recent ACS Chemical Biology article (2024) reported that this compound could modulate the activity of metalloenzymes involved in oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.
From a synthetic chemistry perspective, 2-(1H-Imidazol-5-yl)acetic acid serves as a versatile building block for the construction of more complex molecules. Its reactivity has been leveraged in the synthesis of peptidomimetics and small-molecule modulators of protein-protein interactions. A 2024 study in Organic Letters detailed a novel one-pot synthesis method for this compound, significantly improving its accessibility for pharmaceutical research.
The pharmacological potential of 2-(1H-Imidazol-5-yl)acetic acid is further underscored by its low toxicity profile and favorable pharmacokinetic properties. Preclinical studies have shown that it exhibits good bioavailability and minimal off-target effects, making it a promising candidate for further drug development. Ongoing research is exploring its utility in treating conditions such as inflammation, cancer, and metabolic disorders.
In conclusion, 2-(1H-Imidazol-5-yl)acetic acid (CAS: 645-65-8) represents a multifaceted compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and biological activities position it as a valuable tool for both basic science and therapeutic innovation. Future studies are expected to delve deeper into its mechanisms of action and expand its clinical potential.
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